

Des(benzylpyridyl) Atazanavir: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Des(benzylpyridyl) atazanavir*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Des(benzylpyridyl) atazanavir**, a primary metabolite of the HIV protease inhibitor, atazanavir. This document outlines its chemical structure, physical properties, and its metabolic relationship to the parent drug. While detailed experimental protocols for its synthesis are not readily available in the public domain, this guide furnishes information on the analytical methodologies used for its identification and characterization in biological matrices.

Chemical Identity and Properties

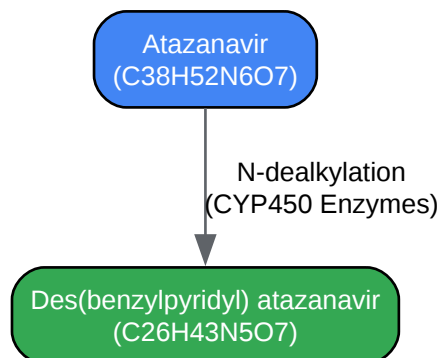
Des(benzylpyridyl) atazanavir is the product of N-dealkylation of atazanavir, a critical metabolic pathway for the drug.^{[1][2]} The removal of the benzylpyridyl group results in a molecule with altered physicochemical properties, which may influence its biological activity and pharmacokinetic profile.

Property	Value	Reference(s)
IUPAC Name	methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate	[3]
Molecular Formula	C ₂₆ H ₄₃ N ₅ O ₇	[3][4]
Molecular Weight	537.65 g/mol	[4]
CAS Number	1192224-24-0	[3]
SMILES	<chem>CC(C)(C)--INVALID-LINK--N--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C)C)NC(=O)OC)O)NC(=O)OC</chem>	[3][4]
InChI	InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1	[3][4]
Exact Mass	537.31624873 Da	[3]

Metabolic Pathway

Des(benzylpyridyl) atazanavir is a significant metabolite of atazanavir, formed through hepatic metabolism primarily mediated by cytochrome P450 enzymes.[5] The metabolic transformation involves the cleavage of the bond connecting the hydrazine moiety to the benzylpyridyl group.

Metabolic Conversion of Atazanavir



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Caption: Metabolic pathway from Atazanavir to its metabolite.

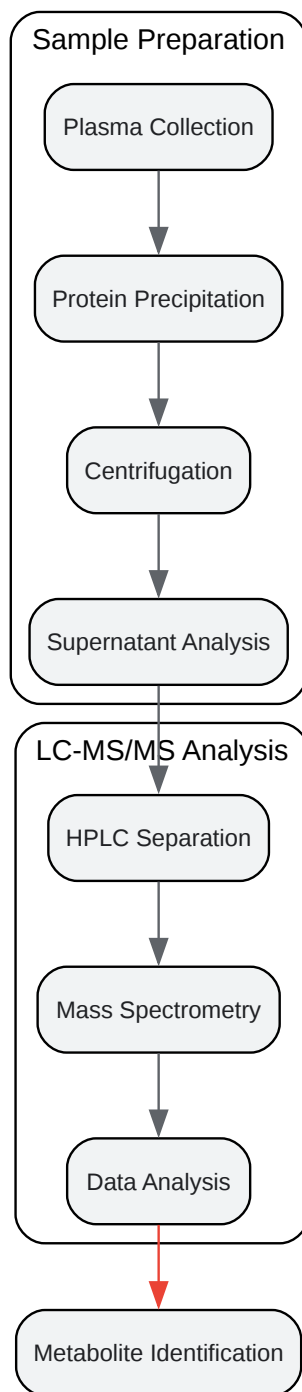
Experimental Methodologies

While a specific, detailed protocol for the chemical synthesis of **Des(benzylpyridyl) atazanavir** is not publicly available, its identification and characterization as a metabolite have been described. The primary analytical technique employed is liquid chromatography coupled with mass spectrometry (LC-MS).

Identification of **Des(benzylpyridyl) atazanavir** in Human Plasma

The seminal work by ter Heine et al. (2009) identified **Des(benzylpyridyl) atazanavir** (referred to as M1 in the publication) in plasma samples from HIV-1 infected patients undergoing treatment with atazanavir.^[1] The general workflow for this type of analysis is as follows:

Metabolite Identification Workflow



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Caption: General workflow for metabolite identification.

- **Sample Preparation:** Plasma samples from patients are treated to remove proteins, typically through precipitation with an organic solvent like acetonitrile. The mixture is then centrifuged to pellet the precipitated proteins, and the resulting supernatant, containing the drug and its metabolites, is collected for analysis.
- **Chromatographic Separation:** The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The components of the mixture are separated based on their physicochemical properties as they pass through a column packed with a stationary phase. A mobile phase gradient is used to elute the compounds at different times.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) is employed, where specific ions are selected and fragmented to produce a characteristic fragmentation pattern that aids in identifying the molecule. The study by ter Heine et al. utilized a linear ion trap mass spectrometer for identification and a triple quadrupole mass spectrometer for sensitive semi-quantitative analysis.[1]

Biological Activity

Des(benzylpyridyl) atazanavir is recognized as a metabolite of the potent HIV-1 protease inhibitor, atazanavir.[2] As such, it is plausible that it may retain some level of antiviral activity. However, specific studies detailing the inhibitory potency of **Des(benzylpyridyl) atazanavir** against HIV protease are not widely available. It is suggested that the metabolites of atazanavir may contribute to both the overall efficacy and potential toxicity of the parent drug.[2] Further research is required to fully elucidate the pharmacological profile of this metabolite. At present, there is no specific information available regarding the signaling pathways that **Des(benzylpyridyl) atazanavir** might modulate. The known mechanism of action of the parent drug, atazanavir, is the inhibition of the HIV-1 protease enzyme.[6][7]

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